![molecular formula C18H25N5OS B5503909 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5503909.png)

2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

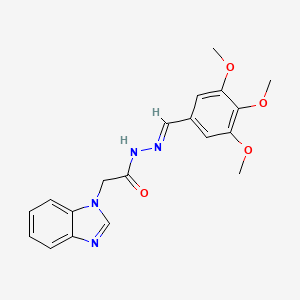

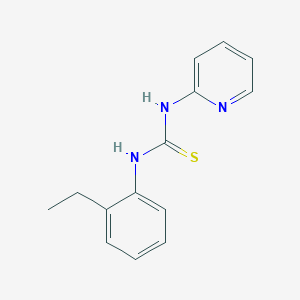

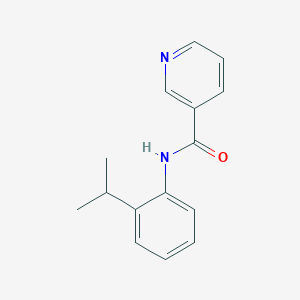

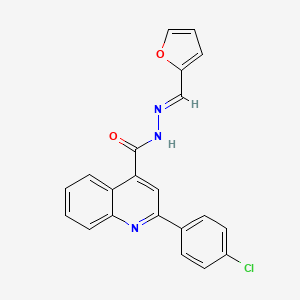

The synthesis of complex heterocyclic compounds, such as the one , often involves the creation of novel scaffolds that incorporate multiple functional groups and heteroatoms. For example, Abrous et al. (2001) described the syntheses of tricyclic scaffolds that incorporate a fusion of a substituted pyranose ring with seven-membered rings, indicating a methodological approach that could be relevant to the synthesis of our compound of interest (Abrous, Hynes, Friedrich, Smith, & Hirschmann, 2001). Such methods are crucial for the construction of complex molecules, providing a foundation for the synthesis of similar compounds.

Molecular Structure Analysis

Understanding the molecular structure of complex compounds is essential for their functional analysis. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are typically employed to elucidate the structure. Studies like that of Reisinger et al. (2004), which explored the structures of related heterocycles, highlight the importance of structural analysis in understanding the behavior and reactivity of such molecules (Reisinger, Koch, Bernhardt, & Wentrup, 2004).

Chemical Reactions and Properties

The chemical reactivity of a compound is dictated by its functional groups and molecular structure. Research into similar compounds has revealed various reactions, such as nucleophilic substitutions, cyclizations, and condensations, that could potentially apply to our compound of interest. For instance, Katritzky et al. (2003) investigated nucleophilic substitutions in the synthesis of related diazepines, which could provide insights into the chemical behavior of the compound (Katritzky, Jain, Akhmedova, & Xu, 2003).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystal structure, are crucial for its application in drug development. These properties are often studied through experimental methods and can significantly influence the compound's suitability for further development. The work of Low et al. (2002), which examined the supramolecular structures of similar compounds, could offer valuable methods for analyzing the physical properties of our compound (Low, Cobo, Insuasty, Nogueras, & Sánchez, 2002).

科学的研究の応用

Heterocyclic Synthesis and Pharmacological Potential

- Novel Synthesis Approaches : The development of new methods for preparing heterocyclic compounds, such as pyrrolo[3,4-d][1,2]diazepines, has been reported. These methods aim to improve the efficiency of synthesis and expand the range of potential medicinal compounds. For instance, a novel strategy for the synthesis of pyrrolo[3,4-d][1,2]diazepine heterocyclic systems was described, highlighting the importance of these compounds in medicinal chemistry (Kharaneko & Bogza, 2013).

Structural Diversity and Drug Discovery

- Hybrid Scaffolds for Drug Discovery : The synthesis of novel tricyclic scaffolds that fuse substituted pyranose rings with seven-membered rings, including tetrahydrobenzo[e][1,4]diazepin-5-one, showcases the potential for creating diverse molecular structures with possible therapeutic applications (Abrous et al., 2001).

Biological Activities and Therapeutic Potential

- Anxiolytic Agents : A series of pyrazolo[4,3-c]pyridines has been synthesized and evaluated as potential anxiolytic agents. These compounds showed a pharmacological profile distinct from that of diazepam, with some possessing higher affinity for central benzodiazepine receptors yet displaying less anticonvulsant activity and reduced sedative effects. This indicates the therapeutic potential of such compounds in treating anxiety disorders without the typical side effects associated with traditional benzodiazepines (Forbes et al., 1990).

Innovative Chemical Entities

- Novel Dual Nox4/Nox1 Inhibitors : The discovery of pyrazolo-pyrido-diazepine dione derivatives as new chemical entities with dual Nox4/Nox1 inhibitory activity highlights their promise as therapeutics for idiopathic pulmonary fibrosis. These compounds showed significant efficacy in vitro and in murine models, presenting a potential breakthrough in the treatment of this challenging disease (Gaggini et al., 2011).

特性

IUPAC Name |

1-pyrrolidin-1-yl-3-[5-(1,3-thiazol-2-ylmethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5OS/c24-18(22-8-1-2-9-22)5-4-15-12-16-13-21(7-3-10-23(16)20-15)14-17-19-6-11-25-17/h6,11-12H,1-5,7-10,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJWQIYFAASYJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCC2=NN3CCCN(CC3=C2)CC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5503840.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5503857.png)

![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5503878.png)

![2-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B5503882.png)

![2-{1-(4-chloro-2-methylphenyl)-5-[(2-oxopiperidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5503887.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate](/img/structure/B5503901.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5503928.png)

![1-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5503930.png)

![ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5503938.png)